molecular formula C40H58Br2N4O6P2 B13731227 Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) CAS No. 18671-87-9

Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide)

Cat. No.: B13731227
CAS No.: 18671-87-9
M. Wt: 912.7 g/mol
InChI Key: NUMXJCFSROHULO-UHFFFAOYSA-L
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Description

Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is a complex organic compound known for its unique structure and properties. It features a long octamethylene chain with dimethylammonium groups attached to diphenylphosphonoaminoethyl moieties, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) typically involves the reaction of octamethylene dibromide with dimethyl(2-(diphenylphosphonoamino)ethyl)amine. This reaction is carried out under controlled conditions, often in the presence of a solvent like acetonitrile, and requires careful temperature regulation to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the bromide ions can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride.

    Nucleophiles: Halides, hydroxides, and amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted ammonium salts.

Scientific Research Applications

Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell membrane interactions and signaling pathways.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) exerts its effects involves interactions with cellular membranes and proteins. The compound’s phosphonoamino groups can bind to specific molecular targets, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Octamethylenebis(dimethyl(2-(diisopropylphosphonoamino)ethyl)ammonium bromide): Similar structure but with diisopropyl groups instead of diphenyl groups.

    [2-(Methacryloyloxy)ethyl]dimethyl-(3-sulfopropyl)ammonium hydroxide: Another compound with similar ammonium and phosphonoamino functionalities.

Uniqueness

Octamethylenebis(dimethyl(2-(diphenylphosphonoamino)ethyl)ammonium bromide) is unique due to its specific diphenylphosphonoamino groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it particularly valuable in specialized applications where these properties are advantageous.

Properties

CAS No.

18671-87-9

Molecular Formula

C40H58Br2N4O6P2

Molecular Weight

912.7 g/mol

IUPAC Name

2-(diphenoxyphosphorylamino)ethyl-[8-[2-(diphenoxyphosphorylamino)ethyl-dimethylazaniumyl]octyl]-dimethylazanium;dibromide

InChI

InChI=1S/C40H58N4O6P2.2BrH/c1-43(2,35-31-41-51(45,47-37-23-13-9-14-24-37)48-38-25-15-10-16-26-38)33-21-7-5-6-8-22-34-44(3,4)36-32-42-52(46,49-39-27-17-11-18-28-39)50-40-29-19-12-20-30-40;;/h9-20,23-30H,5-8,21-22,31-36H2,1-4H3,(H,41,45)(H,42,46);2*1H/q+2;;/p-2

InChI Key

NUMXJCFSROHULO-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CCCCCCCC[N+](C)(C)CCNP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2)CCNP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4.[Br-].[Br-]

Origin of Product

United States

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